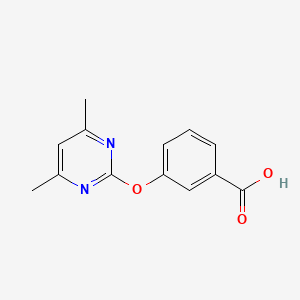

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid

Description

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is a heterocyclic carboxylic acid featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, connected via an ether linkage to the benzoic acid moiety at position 3. Its structure allows for hydrogen bonding (via the carboxylic acid group) and hydrophobic interactions (via the methylated pyrimidine), influencing its reactivity and biological activity .

Propriétés

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-6-9(2)15-13(14-8)18-11-5-3-4-10(7-11)12(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWNZYOLLNWXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586466 | |

| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331461-84-8 | |

| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Route

-

- 3-hydroxybenzoic acid (or its salt form)

- 4,6-dimethylpyrimidin-2-yl halide or sulfonate derivative (e.g., 4,6-dimethyl-2-methanesulfonylpyrimidine)

Reaction Type:

Nucleophilic aromatic substitution (SNAr) or phase-transfer catalyzed etherification.-

- Base: Sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Temperature: Heating between 80°C and reflux conditions (up to 120°C) for several hours (6–8 hours) to ensure complete reaction.

- Catalysts: Phase-transfer catalysts such as quaternary ammonium salts (e.g., triethyl benzyl ammonium chloride), crown ethers, or polyethylene glycols to enhance reaction rates and yields.

Workup:

After completion, the reaction mixture is cooled, filtered to remove solids, and the product is isolated by extraction, washing, drying, and purification via recrystallization or chromatography.

Detailed Process from Patent Literature

A closely related synthetic process described for 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid derivatives can be adapted for the 3-substituted compound. The process involves:

- Reacting 3-hydroxybenzoic acid with sodium hydroxide in an organic solvent (e.g., benzene, toluene, ethanol, or THF) under reflux to form the sodium salt of the hydroxybenzoic acid.

- Adding 4,6-dimethyl-2-methanesulfonylpyrimidine (or a similar activated pyrimidine derivative) to the reaction mixture.

- Continuing reflux for 6–8 hours to allow nucleophilic substitution to form the ether bond.

- Cooling and filtering the reaction mixture to isolate the product.

- Drying and purifying the product to obtain 3-((4,6-dimethylpyrimidin-2-yl)oxy)benzoic acid with yields typically around 70%.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (benzoic acid : base : pyrimidine derivative) | 1 : 3.0–4.0 : 2.2–2.5 | Excess base ensures complete deprotonation |

| Solvent | Benzene, toluene, ethanol, THF, DMF, DMSO | Choice affects solubility and reaction rate |

| Temperature | 80–120°C (reflux) | Higher temperature favors reaction completion |

| Reaction time | 6–8 hours | Sufficient for full conversion |

| Catalyst | Quaternary ammonium salts, crown ethers, PEGs | Phase-transfer catalysts improve yield |

| Yield | ~70% | High yield for industrial applicability |

Alternative Synthetic Approaches

Alkylation of Pyrimidine Derivatives:

Some methods start from methylated pyrimidine esters and involve alkylation with haloalkyl intermediates followed by hydrolysis to the acid. However, these routes are more complex and less direct.Direct Etherification Using Sodium Hydride:

Sodium hydride can be used to deprotonate the hydroxybenzoic acid, followed by reaction with 4,6-dimethylpyrimidin-2-yl halides. This method requires careful handling due to the reactivity of sodium hydride.

- The use of phase-transfer catalysts significantly improves the reaction efficiency and yield by facilitating the transfer of the phenolate ion into the organic phase where the pyrimidine derivative is soluble.

- The choice of solvent impacts the reaction kinetics and product purity; polar aprotic solvents like DMF and DMSO are preferred for laboratory-scale synthesis, while solvents like ethanol or toluene may be favored industrially for ease of recovery and environmental considerations.

- The reaction avoids the need for intermediate esterification or hydrogenation steps, simplifying the process and enhancing safety and scalability.

- Purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity required for research or pharmaceutical applications.

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Phase-transfer catalyzed etherification | 3-hydroxybenzoic acid, NaOH, 4,6-dimethyl-2-methanesulfonylpyrimidine, benzene/THF, quaternary ammonium salt, reflux 6–8 h | Simple, high yield, scalable | Requires phase-transfer catalyst | ~70 |

| Sodium hydride deprotonation | 3-hydroxybenzoic acid, NaH, 4,6-dimethylpyrimidin-2-yl halide, THF, reflux | Direct, efficient | Handling NaH requires caution | Variable |

| Alkylation of pyrimidine esters | Methyl pyrimidine esters, haloalkyl intermediates, DMF, base, hydrolysis | Allows structural modifications | Multi-step, lower overall yield | Moderate |

The preparation of this compound is effectively achieved through nucleophilic substitution reactions between 3-hydroxybenzoic acid and activated 4,6-dimethylpyrimidine derivatives under basic conditions. The use of phase-transfer catalysts and appropriate solvents under reflux conditions provides a practical and high-yielding synthetic route suitable for both laboratory and industrial scales. This method avoids complex intermediate steps, making it efficient and amenable to scale-up.

The detailed reaction parameters and catalyst choices allow fine-tuning of the process to optimize yield and purity, supporting the compound’s application in chemical, biological, and pharmaceutical research.

- Patent CN1396157A detailing phase-transfer catalyzed synthesis of pyrimidinyl benzoic acid derivatives with sodium hydroxide and organic solvents.

- Bench-scale synthesis overview of this compound involving alkylation and substitution reactions in DMF with sodium hydride.

- Related synthesis of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid via reaction of 4,6-dimethoxypyrimidine and 3-hydroxybenzoic acid under base catalysis.

Analyse Des Réactions Chimiques

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include DMC, DABCO, DMB, Pd/C, H2, EtOH, NaHCO3, CH3I, and Cs2CO3 . Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been identified as a promising candidate in drug development due to its biological activity. Preliminary studies suggest that it may interact with various enzymes and receptors, which could lead to the development of new therapeutic agents. For example:

- Dual Inhibitors : Research has indicated that derivatives of this compound can serve as dual inhibitors for specific targets like Sirt2 and HDAC6, which are involved in cancer progression . These inhibitors showed enhanced efficacy in ovarian cancer cell lines compared to traditional single-target therapies.

Biochemical Assays

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is utilized in biochemical assays to study enzyme kinetics and interactions. It has been employed in the following contexts:

- Proteomics : The compound aids in proteomics research by facilitating the identification of protein interactions and modifications. Its ability to bind selectively to certain proteins makes it a valuable tool for studying cellular mechanisms.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can enhance solubility or bioactivity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic acid | Methoxy groups instead of methyl | Enhanced solubility in organic solvents |

| 3-(4-Methylpyrimidin-2-yl)benzoic acid | Lacks dimethyl substitution | Different biological activity profile |

| 3-(Pyridin-2-yloxy)benzoic acid | Contains a pyridine ring | Potentially different interaction mechanisms |

These variations illustrate how modifications can significantly influence biological activity and chemical reactivity.

Case Study 1: Cancer Therapeutics

A study investigated the effects of this compound derivatives on ovarian cancer cells. The results demonstrated that compounds with dual inhibition properties led to increased cell death compared to controls . This highlights the potential for developing new cancer treatments based on this compound's structure.

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, researchers explored how this compound affects specific pathways in cellular metabolism. The findings indicated that it could modulate enzyme activity, providing insights into its role as a therapeutic agent in metabolic disorders.

Mécanisme D'action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways . It acts as a selective, systemic agent that inhibits plant amino acid synthesis by targeting acetohydroxyacid synthase (AHAS) . This inhibition disrupts the biosynthesis of branched-chain amino acids, leading to the compound’s herbicidal effects .

Comparaison Avec Des Composés Similaires

Positional Isomers

- 4-(4,6-Dimethylpyrimidin-2-yl)benzoic acid (BA-4384): This isomer substitutes the pyrimidine ring at position 4 of the benzoic acid. For example, the para-substitution may enhance planarity compared to the meta-substituted target compound, influencing solubility and crystal packing .

Functional Group Variations

- Sulfometuron-methyl: A sulfonylurea herbicide with the structure 2-[3-(4,6-dimethylpyrimidin-2-yl)ureidosulfonyl]benzoic acid methyl ester. Unlike the target compound, it includes a sulfonylurea bridge and a methyl ester. The sulfonylurea group enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The methyl ester improves lipophilicity, aiding cellular uptake .

Substituent Modifications

2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (6QL) :

This analog features two pyrimidinyloxy groups at positions 2 and 6 of the benzoic acid, with methoxy substituents on the pyrimidine. The additional pyrimidine groups increase molecular weight (C₁₉H₁₈N₄O₈) and steric bulk, likely reducing membrane permeability compared to the target compound. The methoxy groups may enhance electron-donating effects, altering reactivity in nucleophilic environments .2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3,3-diphenyl butyric acid derivatives :

Replacement of benzoic acid with butyric acid introduces a flexible aliphatic chain and diphenyl groups. This modification could shift activity from herbicidal to pharmaceutical (e.g., enzyme inhibition), as seen in analogs targeting endothelin receptors .

Co-Crystal Analogs

- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid (1/1): This co-crystal combines a sulfonamide-pyrimidine moiety with benzoic acid.

Activité Biologique

3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid is a compound characterized by a benzoic acid moiety linked to a 4,6-dimethylpyrimidin-2-yl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O6, with a molecular weight of approximately 322.3132 g/mol. The structure features a pyrimidine ring with two methyl substituents at the 4 and 6 positions, which may influence its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several factors:

- Binding Affinity : Initial studies suggest that compounds with similar structures may interact with various biological targets such as enzymes and receptors. The presence of the carboxylic acid group (-COOH) allows for typical acid-base reactions, while the pyrimidine moiety can participate in nucleophilic substitution reactions due to the electron-donating nature of the methyl groups.

- Inhibition Studies : Research has indicated that this compound may exhibit inhibitory effects on specific enzymes involved in critical cellular processes. For instance, it has been studied as a potential dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), both of which are implicated in cancer pathogenesis .

Biological Activities

- Anticancer Activity : The dual inhibition of Sirt2 and HDAC6 has been linked to anti-cancer effects. In vitro assays have demonstrated that compounds designed based on the structure of this compound can inhibit tumor cell proliferation by modulating histone acetylation and promoting apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various bacterial strains. The structure's lipophilicity may enhance membrane permeability, potentially leading to increased efficacy against Gram-positive bacteria .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific signaling pathways associated with inflammation .

Table 1: Summary of Biological Activities

Case Study: Dual Sirt2/HDAC6 Inhibitors

A notable study focused on developing dual Sirt2/HDAC6 inhibitors revealed that modifications in the chemical structure significantly affected biological activity. Compounds similar to this compound were synthesized and evaluated for their potency against target proteins. The results indicated that specific substitutions could enhance inhibitory effects while maintaining selectivity for target enzymes .

Q & A

Q. What are the recommended synthetic routes for 3-((4,6-Dimethylpyrimidin-2-yl)oxy)benzoic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic aromatic substitution between 4,6-dimethylpyrimidin-2-ol and a halogenated benzoic acid derivative. Key optimization steps include:

- Temperature control : Maintaining 80–100°C to balance reactivity and byproduct formation.

- Catalyst selection : Using KCO or CsCO to facilitate deprotonation of the pyrimidinyl hydroxyl group .

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key markers should be analyzed?

- H/C NMR : Confirm the presence of the pyrimidinyl moiety (e.g., singlet for two equivalent methyl groups at δ ~2.5 ppm) and the benzoic acid proton (broad peak at δ ~12–13 ppm) .

- IR spectroscopy : Identify the carboxylic acid C=O stretch (~1680–1700 cm) and C-O-C linkage (~1250 cm) .

- Mass spectrometry (MS) : Validate molecular weight (MW 274.27 g/mol) via ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation, and what challenges arise during data refinement?

- Crystallization : Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane) to obtain high-quality crystals.

- Data collection : Employ synchrotron radiation for high-resolution data, particularly to resolve disorder in the pyrimidinyl or benzoic acid moieties.

- Refinement : Use SHELXL for small-molecule refinement, addressing challenges like thermal motion anisotropy and hydrogen bonding network modeling . Tools like ORTEP-3 aid in visualizing thermal ellipsoids and molecular packing .

Q. What strategies are recommended for analyzing co-crystallization behavior with pharmacologically relevant co-formers?

- Co-former selection : Target molecules with complementary hydrogen-bonding groups (e.g., sulfonamides, amines). For example, co-crystallization with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide revealed O–H···N and N–H···O interactions via X-ray diffraction .

- Intermolecular interaction quantification : Use Mercury software to calculate interaction energies and Hirshfeld surface analysis to map close contacts .

Q. How should researchers address discrepancies between experimental data (e.g., NMR vs. X-ray) for structural validation?

- Cross-validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For example, a mismatch in the dihedral angle between the pyrimidine and benzoic acid rings may indicate dynamic behavior in solution.

- DFT calculations : Perform geometry optimization using Gaussian or ORCA to reconcile experimental and theoretical bond lengths/angles .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify products (e.g., cleavage of the ether linkage or decarboxylation) .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity, critical for storage recommendations .

Data Contradiction Analysis

Q. How can conflicting results in crystallographic data (e.g., twinning vs. disorder) be systematically resolved?

- Twinning detection : Use PLATON to analyze intensity statistics and identify twin laws. Refinement in SHELXL with TWIN/BASF commands can model twinned data .

- Disorder modeling : Split occupancy refinement for overlapping atoms, guided by difference Fourier maps. Constraints (e.g., SIMU) mitigate overfitting .

Q. What experimental approaches reconcile differences in biological activity across structural analogs?

- SAR studies : Synthesize analogs with variations in pyrimidine substituents (e.g., methyl → methoxy) and assay activity. For example, replacing 4,6-dimethyl with 4,6-dimethoxy in analogs showed reduced herbicidal activity, suggesting steric/electronic sensitivity .

- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes, correlating computational results with bioassay data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.